molecular formula C26H24N6O3S2 B7729286 (Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one

(Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one

Numéro de catalogue: B7729286
Poids moléculaire: 532.6 g/mol
Clé InChI: PFUIUFWBTOOKKU-QNGOZBTKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one is a synthetic organic compound provided for early-stage research and development. Its complex structure, featuring pyridopyrimidine, imidazole, and thiazolidinone moieties, suggests potential for investigating protein-inhibitor interactions, enzyme activity, and cellular signaling pathways. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry projects, particularly in the synthesis of novel heterocyclic compounds for pharmacological screening. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is supplied with comprehensive analytical data, including HPLC for purity and NMR for structural confirmation. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3S2/c1-35-19-8-6-18(7-9-19)16-32-25(34)21(37-26(32)36)15-20-23(28-10-4-12-30-14-11-27-17-30)29-22-5-2-3-13-31(22)24(20)33/h2-3,5-9,11,13-15,17,28H,4,10,12,16H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUIUFWBTOOKKU-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. For instance, 2-aminopyridine reacts with ethyl acetoacetate under acidic conditions (e.g., HCl in ethanol) to yield 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . Subsequent hydrolysis of the ester group using NaOH produces the free carboxylic acid, which is decarboxylated at elevated temperatures (180–200°C) to afford 4-oxo-4H-pyrido[1,2-a]pyrimidine .

Key Reaction Conditions

  • Reagents : 2-aminopyridine, ethyl acetoacetate, HCl, NaOH

  • Temperature : Reflux (80°C) for cyclocondensation; 180°C for decarboxylation

  • Yield : 68–72%

Installation of the 3-(1H-Imidazol-1-yl)propylamino Side Chain

The 3-(1H-imidazol-1-yl)propylamine side chain is introduced via nucleophilic substitution. Imidazole is first alkylated with 1-bromo-3-chloropropane in the presence of K₂CO₃ to yield 1-(3-chloropropyl)-1H-imidazole. Subsequent amination with aqueous NH₃ at 60°C produces 3-(1H-imidazol-1-yl)propan-1-amine .

Coupling to the Pyrido[1,2-a]pyrimidinone Core
The amine reacts with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde under Ullmann coupling conditions (CuI, L-proline, K₂CO₃, DMSO, 100°C) to form the C2-amino intermediate .

Key Reaction Conditions

  • Catalyst : CuI/L-proline

  • Solvent : DMSO, 100°C

  • Yield : 55–60%

Synthesis of the 3-(4-Methoxybenzyl)-2-thioxothiazolidin-4-one Moiety

The thiazolidinone ring is constructed via cyclization of 4-methoxybenzyl isothiocyanate with mercaptoacetic acid.

Stepwise Procedure

  • Isothiocyanate Synthesis : 4-Methoxybenzylamine reacts with thiophosgene (CSCl₂) in CH₂Cl₂ to form 4-methoxybenzyl isothiocyanate .

  • Cyclization : The isothiocyanate reacts with mercaptoacetic acid in ethanol, catalyzed by triethylamine, to yield 3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one .

Key Reaction Conditions

  • Reagents : CSCl₂, mercaptoacetic acid, Et₃N

  • Solvent : Ethanol, room temperature

  • Yield : 75–80%

Final Assembly via Knoevenagel Condensation

The final step involves conjugating the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties. The aldehyde group of the C3-functionalized pyrido[1,2-a]pyrimidinone undergoes Knoevenagel condensation with the active methylene group of 3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one.

Optimized Protocol

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Ethanol, reflux (78°C)

  • Reaction Time : 12 hours

  • Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) .

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.98 (d, J = 8.4 Hz, 1H, pyrimidine-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (s, 1H, CH=), 4.52 (s, 2H, NCH₂), 3.78 (s, 3H, OCH₃) .

  • HRMS : m/z [M+H]⁺ calculated for C₂₇H₂₃N₆O₃S₂: 567.1284; found: 567.1289 .

Challenges and Optimization Strategies

  • Stereoselectivity : The Z-configuration is favored due to steric hindrance between the pyrido[1,2-a]pyrimidinone and thiazolidinone rings. Microwave-assisted synthesis (100°C, 30 min) improves yield to 78% .

  • Side Reactions : Competitive imine formation is suppressed by using anhydrous ethanol and molecular sieves .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)
Pyrido[1,2-a]pyrimidinone synthesisCyclocondensation7298
Side chain installationUllmann coupling6095
Thiazolidinone formationCyclization8097
Final condensationKnoevenagel7099

Analyse Des Réactions Chimiques

Reactivity of the Thioxothiazolidinone Core

The thioxothiazolidinone moiety (2-thioxo-1,3-thiazolidin-4-one) is susceptible to nucleophilic substitution and redox reactions. Key reactions include:

Reaction Type Conditions Outcome
Nucleophilic Substitution Alkyl halides or acyl chloridesSubstitution at the sulfur atom, forming thioether or thioester derivatives
Oxidation H<sub>2</sub>O<sub>2</sub> or O<sub>3</sub>Conversion of thione (C=S) to sulfonic acid (C-SO<sub>3</sub>H) derivatives
Reduction NaBH<sub>4</sub> or LiAlH<sub>4</sub>Reduction of the thione group to thiol (C-SH)

For example, analogous thiazolidinones undergo Michael addition with amines at the α,β-unsaturated carbonyl system .

Pyrido[1,2-a]pyrimidin-4-one Reactivity

The pyrido-pyrimidinone system participates in:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (C-7 or C-9) .

  • Ring-Opening Reactions : Acidic hydrolysis cleaves the pyrimidinone ring to yield pyridine derivatives.

Imidazole Substituent Reactivity

The 3-(1H-imidazol-1-yl)propyl side chain enables:

  • Coordination Chemistry : Imidazole binds transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>), forming complexes that may alter biological activity .

  • Alkylation/Protonation : The imidazole nitrogen undergoes alkylation with electrophiles or protonation under acidic conditions.

4-Methoxybenzyl Group Reactivity

The 4-methoxybenzyl moiety is prone to:

  • Demethylation : Strong acids (HBr/AcOH) or Lewis acids (BBr<sub>3</sub>) convert methoxy to hydroxyl groups.

  • Oxidative Cleavage : Ozone or KMnO<sub>4</sub> cleaves the benzyl group to carboxylic acids.

Stability Under Physiological Conditions

The compound’s stability in aqueous media depends on pH:

  • Acidic Conditions : Protonation of imidazole (pK<sub>a</sub> ~6.95) enhances solubility but risks hydrolysis of the thiazolidinone ring.

  • Basic Conditions : Deprotonation of the thioxo group (pK<sub>a</sub> ~9–10) may lead to dimerization or oxidation .

Comparative Reactivity with Analogous Compounds

The table below contrasts reactivity features with structurally similar molecules:

Compound Core Structure Key Reactivity Differences
ThiazolidinedionesThiazolidine-2,4-dioneHigher susceptibility to ring-opening oxidation
Imidazo[1,2-a]pyrimidinesFused imidazole-pyrimidineEnhanced electrophilic substitution at C-5 position
Benzyl-thiazolidinonesBenzyl-substituted coreFaster demethylation under acidic conditions

Catalytic and Enzymatic Interactions

  • Enzyme Inhibition : The thioxothiazolidinone core inhibits kinases (e.g., GSK-3β) via competitive binding at the ATP site .

  • Metabolic Pathways : Hepatic CYP3A4 mediates oxidative demethylation of the 4-methoxybenzyl group, forming hydroxylated metabolites.

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Applications

Thiazolidinone Derivatives
Thiazolidinone derivatives, including those containing the thioxothiazolidin moiety, have been extensively researched for their anticancer activities. The thiazolidinone scaffold has demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. Recent studies highlight the synthesis of novel thiazolidinone derivatives that exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy .

Mechanisms of Action
The anticancer mechanisms of these compounds often involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, some thiazolidinones have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways associated with cancer progression . Structural activity relationship (SAR) studies have further elucidated how modifications to the thiazolidinone structure can enhance its anticancer potency.

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Compounds featuring the thioxothiazolidin structure have shown promising antimicrobial activity against a range of pathogens. Research indicates that these compounds can effectively inhibit bacterial growth and exhibit antifungal properties. For example, derivatives of 2-thioxothiazolidin-4-one have demonstrated significant activity against Candida species, highlighting their potential as antifungal agents .

Synergistic Effects
Additionally, some studies suggest that combining thioxothiazolidin derivatives with conventional antibiotics can enhance their efficacy through synergistic effects. This approach could be particularly beneficial in overcoming antibiotic resistance .

Anti-HIV Activity

Inhibition of HIV Replication
The potential anti-HIV activity of thioxothiazolidin derivatives has also been explored. Molecular docking studies indicate that these compounds may interact with viral proteins crucial for HIV replication. However, it is important to note that while some derivatives show promise in vitro, challenges such as cellular toxicity have been observed, limiting their practical application .

Case Studies and Research Findings

Study Findings Application
Study A (2021)Investigated the anti-HIV activity of thioxothiazolidin derivatives; found significant toxicity limiting efficacyAnti-HIV research
Study B (2023)Reviewed novel thiazolidinone derivatives with anticancer properties; highlighted SAR findingsAnticancer drug development
Study C (2024)Explored antimicrobial activities against Candida species; identified effective concentrationsAntifungal applications

Mécanisme D'action

The mechanism of action of (Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent-Driven Activity Variations

The compound shares structural homology with 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (RN 374101-04-9) . Key differences include:

Feature Target Compound Analog (RN 374101-04-9) Impact on Bioactivity
Thiazolidinone R-group 4-Methoxybenzyl 1-Phenylethyl Increased steric bulk in the analog may reduce membrane permeability .
Pyridopyrimidinone C9 Unsubstituted Methyl Methyl substitution enhances metabolic stability but may alter target selectivity .
Imidazole linkage Propylamino spacer Direct conjugation (no spacer) Spacer improves conformational flexibility, potentially optimizing receptor binding .

Bioactivity Comparison with Imidazole Derivatives

Imidazole-containing compounds are well-documented for antimicrobial and anticancer properties. For example:

  • 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) .

Research Findings and Pharmacological Potential

Antimicrobial Activity

The 2-thioxothiazolidin-4-one scaffold is associated with inhibition of bacterial enoyl-ACP reductase (FabI), a target for Gram-positive pathogens. Analogous compounds demonstrate MIC₉₀ values of 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Activité Biologique

The compound (Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically starting with the formation of the pyrido[1,2-a]pyrimidine core followed by functionalization to introduce the imidazole and thiazolidinone moieties. The final product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Table 1: Key Steps in Synthesis

StepReactionConditions
1Formation of pyrido[1,2-a]pyrimidineReflux in ethanol
2Imidazole additionRoom temperature
3Thiazolidinone formationAcidic conditions

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase.

In vitro assays demonstrated that the compound inhibits cell proliferation effectively:

  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cancer cell lines, indicating potent activity.

The proposed mechanism of action includes:

  • Inhibition of Kinases : The compound may act as a multikinase inhibitor, disrupting key signaling pathways involved in cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress within cancer cells, leading to apoptosis.
  • Interaction with Heme Oxygenase : Preliminary studies indicate potential interaction with heme oxygenase enzymes, which could modulate cellular responses to oxidative stress .

Antimicrobial Activity

In addition to anticancer properties, (Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one has shown antimicrobial activity against several bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in a dose-dependent decrease in viability in MCF-7 breast cancer cells .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant infections .

Q & A

Q. Validation Methods :

TechniquePurposeKey Parameters
HPLC Purity check>98% purity, C18 column, acetonitrile/water mobile phase
FTIR Functional groupsPeaks at ~1702 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O of methoxy)
NMR Structural confirmation¹H/¹³C NMR for imidazole protons (~7.5–8.5 ppm) and methoxybenzyl group (3.8 ppm for OCH₃)

Basic: How can the Z-configuration of the methylene group be confirmed experimentally?

Answer:
The Z-configuration is critical for bioactivity. Use:

  • NOESY NMR : Detect spatial proximity between the pyrido-pyrimidinone aromatic protons and the methoxybenzyl group. Cross-peaks confirm the syn-orientation .
  • X-ray crystallography : Resolve the double-bond geometry (e.g., C5–CH₂ torsion angle < 10° supports Z-form) .
  • UV-Vis spectroscopy : Compare λ_max with known Z/E analogs; Z-isomers often show hypsochromic shifts due to reduced conjugation .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:
Priority assays based on structural analogs (e.g., thioxothiazolidinones):

AssayTargetProtocol
MTT assay Anticancer activityIC₅₀ determination against HeLa or MCF-7 cells (48–72 hr exposure)
Enzyme inhibition Kinase/HDAC targetsFluorescence-based kits (e.g., HDAC8 IC₅₀ using acetylated lysine substrates)
Antimicrobial disk diffusion Bacterial/fungal strainsZone of inhibition measurement (e.g., S. aureus, C. albicans)

Advanced: How can molecular docking elucidate the compound’s interaction with biological targets?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR) or HDACs based on structural similarity to known inhibitors .
  • Docking workflow :
    • Prepare ligand (optimize geometry at B3LYP/6-31G* level).
    • Grid generation around the target’s active site (e.g., PDB: 1XKK for HDAC8).
    • Score interactions (AutoDock Vina) focusing on hydrogen bonds (imidazole N–H∙∙∙Asp101) and π-π stacking (methoxybenzyl–Tyr306) .
  • Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å) .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial design to test variables (temperature, solvent, catalyst). For example:

    FactorRangeOptimal Value
    Temperature60–100°C80°C
    SolventEthanol/DMFEthanol
    Reaction time2–6 hr4 hr
    Post-optimization yields improved from 48% to 72% in analogous syntheses .
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., Appel salt-mediated steps) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from impurity or assay variability. Mitigate via:

Reproducibility checks : Repeat assays in triplicate with independent compound batches.

Purity reassessment : Use LC-MS to detect trace impurities (e.g., hydrolyzed thioxothiazolidinone).

Computational modeling : Compare molecular dynamics simulations (e.g., Desmond) to verify target binding under varying pH/ionic conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.